O,S,S-Triethyl phosphorodithioate
Overview
Description
O,S,S-Triethyl phosphorodithioate is an organophosphorus compound with the molecular formula C6H15O2PS2. It is characterized by the presence of two sulfur atoms, one oxygen atom, and a phosphorus atom bonded to three ethyl groups. This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,S,S-Triethyl phosphorodithioate typically involves the reaction of phosphorus pentasulfide (P2S5) with ethanol. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+6C2H5OH→2(C2H5O)2P(S)SH+2H2S
In this reaction, phosphorus pentasulfide reacts with ethanol to produce this compound and hydrogen sulfide as a byproduct. The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
O,S,S-Triethyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid derivatives and hydrogen sulfide.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides are commonly used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Substitution Reagents: Alkyl halides or aryl halides are used for substitution reactions.
Major Products
Oxidation: Phosphorothioates
Hydrolysis: Phosphoric acid derivatives and hydrogen sulfide
Substitution: Various alkyl or aryl phosphorodithioates
Scientific Research Applications
O,S,S-Triethyl phosphorodithioate has several applications in scientific research:
Agriculture: It is used as an intermediate in the synthesis of pesticides and insecticides.
Chemical Research: It serves as a reagent in the synthesis of other organophosphorus compounds.
Biological Studies: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Industrial Applications: It is used in the production of lubricants and additives for various industrial processes.
Mechanism of Action
The mechanism of action of O,S,S-Triethyl phosphorodithioate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various physiological effects, depending on the enzyme targeted. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- O,S,S-Trimethyl phosphorodithioate
- O,O,S-Trimethyl phosphorodithioate
- O,O,S-Triethyl phosphorodithioate
Uniqueness
O,S,S-Triethyl phosphorodithioate is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-bis(ethylsulfanyl)phosphoryloxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2/c1-4-8-9(7,10-5-2)11-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNAVGOWTFZJBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(SCC)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178786 | |
Record name | O,S,S-Triethyl phosphorodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2404-78-6 | |
Record name | O,S,S-Triethyl phosphorodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2404-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,S,S-Triethyl phosphorodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,S,S-Triethyl phosphorodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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